5-Carboxy-6-hydroxymethyl Dehydro Felodipine
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Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for 5-Carboxy-6-hydroxymethyl Dehydro Felodipine are not extensively detailed in the available literature. it is known that the compound can be synthesized through specific chemical reactions involving its precursor molecules . Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-Carboxy-6-hydroxymethyl Dehydro Felodipine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the transformation of the compound into its major products . The specific products formed from these reactions depend on the reaction conditions and the reagents used.
Scientific Research Applications
5-Carboxy-6-hydroxymethyl Dehydro Felodipine has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is utilized for investigating cellular processes and protein interactions. In medicine, the compound is explored for its potential therapeutic effects and its role in drug development. Additionally, it has industrial applications in the production of various biochemical products .
Mechanism of Action
The mechanism of action of 5-Carboxy-6-hydroxymethyl Dehydro Felodipine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain proteins and enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and physiological responses . The exact molecular targets and pathways involved in its mechanism of action are subjects of ongoing research.
Comparison with Similar Compounds
5-Carboxy-6-hydroxymethyl Dehydro Felodipine can be compared with other similar compounds, such as Felodipine and its derivatives. While Felodipine is a well-known calcium channel blocker used to treat hypertension, this compound has unique structural features that differentiate it from other compounds .
Similar Compounds::- Felodipine
- 4-(2,3-Dichlorophenyl)-2-(hydroxyMethyl)-6-Methyl-3,5-pyridinedicarboxylic Acid 5-Ethyl Ester
- 4-(2,3-dichlorophenyl)-5-ethoxycarbonyl-2-(hydroxymethyl)-6-methylpyridine-3-carboxylic acid
Properties
IUPAC Name |
4-(2,3-dichlorophenyl)-5-ethoxycarbonyl-2-(hydroxymethyl)-6-methylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO5/c1-3-25-17(24)12-8(2)20-11(7-21)14(16(22)23)13(12)9-5-4-6-10(18)15(9)19/h4-6,21H,3,7H2,1-2H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUUOWPFADBOBKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1C2=C(C(=CC=C2)Cl)Cl)C(=O)O)CO)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20434727 |
Source
|
Record name | AGN-PC-0MXU09 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20434727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96558-29-1 |
Source
|
Record name | AGN-PC-0MXU09 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20434727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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